![molecular formula C12H10O3 B6596942 2,3-dihydrospiro[indene-1,3'-oxolane]-2',5'-dione CAS No. 72735-51-4](/img/structure/B6596942.png)
2,3-dihydrospiro[indene-1,3'-oxolane]-2',5'-dione
Overview
Description
2,3-Dihydrospiro[indene-1,3'-oxolane]-2',5'-dione, also known as Spirodione, is a unique compound found in nature that has a wide range of applications in the field of synthetic organic chemistry. It is a versatile reagent that has been used in the synthesis of many compounds, including pharmaceuticals, polymers, and dyes. Spirodione has also been investigated for its potential therapeutic applications, including as an anti-inflammatory, antifungal, and antitumor agent.
Scientific Research Applications
Synthesis of Novel Series of 1,3-dihydrospiro Derivatives
The compound is used in the synthesis of novel series of 1,3-dihydrospiro derivatives . The products of this synthesis were obtained in good to very good yields (78–90%). The structure assignment of all obtained products has been confirmed by 1H and 13C NMR, IR, and mass spectra in addition to elemental analyses .
Anticancer Applications
The 3,4,5-trimethoxyphenyl motif, which is a common structural feature of a number of natural occurring antimitotic agents, is found in the compound. This motif has been found to display anticancer activities .
Anti-mitotic Applications
The compound has been found to have anti-mitotic activities, especially those capable of interacting with microtubules .
Antioxidant/Anti-inflammatory Applications
The compound has been found to display antioxidant and anti-inflammatory activities .
Anti-proliferative Applications
The compound has been found to have anti-proliferative activities .
Anti-angiogenesis Applications
The compound has been found to have anti-angiogenesis activities .
Anti-bacterial Applications
The compound has been found to have applications as an anti-bacterial agent .
Anti-microbial Applications
The compound has been found to have applications as an anti-microbial agent .
Mechanism of Action
Target of Action
It has been suggested that it may interact with theRegulatory protein E2 of the Human papillomavirus type 11 . This protein plays a crucial role in the replication and transcription of the virus, making it a potential target for antiviral drugs .
Mode of Action
It is believed to interact with its target protein, potentially altering its function and inhibiting the replication and transcription of the virus .
Biochemical Pathways
Given its potential interaction with the regulatory protein e2, it may impact theviral replication and transcription pathways .
Pharmacokinetics
These properties are crucial in determining the drug’s bioavailability, efficacy, and safety profile .
Result of Action
If it indeed interacts with the regulatory protein e2, it could potentially inhibit the replication and transcription of the human papillomavirus type 11, thereby exerting an antiviral effect .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the drug’s action .
properties
IUPAC Name |
spiro[1,2-dihydroindene-3,3'-oxolane]-2',5'-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3/c13-10-7-12(11(14)15-10)6-5-8-3-1-2-4-9(8)12/h1-4H,5-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXJAHNQEJPFBPV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC(=O)OC2=O)C3=CC=CC=C31 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101204131 | |
Record name | 2′,3′-Dihydrospiro[furan-3(4H),1′-[1H]indene]-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101204131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Carboxyindane-1-acetic acid anhydride | |
CAS RN |
72735-51-4 | |
Record name | 2′,3′-Dihydrospiro[furan-3(4H),1′-[1H]indene]-2,5-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=72735-51-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2′,3′-Dihydrospiro[furan-3(4H),1′-[1H]indene]-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101204131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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